5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
Description
This compound features a 1,3-oxazole core substituted with a furan-2-yl group at position 2, a 4-(4-chlorobenzoyl)-piperazin-1-yl group at position 5, and a nitrile group at position 2. Its molecular formula is C₁₉H₁₆ClN₅O₂, with a molecular weight of 405.8 g/mol (derived from structural analogs in and ). The nitrile group may contribute to metabolic stability and electronic effects on the oxazole ring .
Properties
IUPAC Name |
5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3/c20-14-5-3-13(4-6-14)18(25)23-7-9-24(10-8-23)19-15(12-21)22-17(27-19)16-2-1-11-26-16/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBVLXGIPBFSKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)C#N)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the piperazine derivative: This step involves the reaction of piperazine with 4-chlorobenzoyl chloride to form 4-(4-chlorobenzoyl)piperazine.
Synthesis of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving a furan derivative and a nitrile group.
Coupling reactions: The final step involves coupling the piperazine derivative with the oxazole ring under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Biological Studies: It can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxazole Core
(a) 2-(4-Fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile (CAS 946277-74-3)
- Structure : The oxazole core has a 4-fluorophenyl group at position 2 and a 2-methylbenzoyl-substituted piperazine at position 3.
- Molecular Formula : C₂₂H₁₉FN₄O₂ (MW 390.4 g/mol).
- The 2-methylbenzoyl group on piperazine may alter steric interactions compared to the 4-chlorobenzoyl group in the target compound .
(b) (E)-2-(4-Chlorostyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile (CAS 940988-00-1)
- Structure : Features a chlorostyryl group at position 2 and a furan-2-carbonyl-substituted piperazine at position 4.
- Molecular Formula : C₂₁H₁₇ClN₄O₃ (MW 408.8 g/mol).
- The furan-2-carbonyl on piperazine differs from the 4-chlorobenzoyl group, impacting electronic and hydrophobic properties .
Piperazine Substitution Patterns
(a) 5-(4-Methylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile (CAS 941000-54-0)
- Structure : Contains a methylpiperazine group and a sulfonylphenyl substituent.
- Molecular Formula : C₂₁H₂₇N₅O₃S (MW 429.5 g/mol).
- Key Differences : The sulfonyl group increases polarity, likely reducing membrane permeability compared to the chlorobenzoyl group in the target compound. Methylation of piperazine may enhance metabolic stability .
(b) 5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile (CymitQuimica Ref: 10-F661211)
- Structure : Substitutes the 4-chlorobenzoyl group with a 2-chloroacetyl chain.
- This compound has been discontinued, suggesting challenges in synthesis or pharmacokinetics .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile | C₁₉H₁₆ClN₅O₂ | 405.8 | 4-Chlorobenzoyl, furan-2-yl, nitrile |
| 2-(4-Fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile | C₂₂H₁₉FN₄O₂ | 390.4 | 4-Fluorophenyl, 2-methylbenzoyl |
| (E)-2-(4-Chlorostyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile | C₂₁H₁₇ClN₄O₃ | 408.8 | Chlorostyryl, furan-2-carbonyl |
Biological Activity
5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a chlorobenzoyl group and a furan ring, contributing to its unique biological profile. The molecular formula is with a molecular weight of 398.9 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting various biochemical pathways.
- Receptor Modulation : It might interact with receptors involved in neurotransmission or other signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest it has potential antibacterial properties.
Antibacterial Activity
Research indicates that derivatives of the oxazole and piperazine moieties exhibit varying degrees of antibacterial activity. For example, compounds similar to this compound have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
Studies have demonstrated that oxazole derivatives can act as effective inhibitors of acetylcholinesterase (AChE) and urease. For instance, certain compounds within the same class exhibited IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating significant enzyme inhibitory potential .
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
- Antibacterial Screening : A series of synthesized compounds demonstrated strong antibacterial effects against multiple strains, with some exhibiting IC50 values significantly lower than standard reference drugs .
- Enzyme Inhibition Studies : Compounds were tested for their ability to inhibit urease, with some exhibiting high levels of inhibition comparable to established urease inhibitors .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
